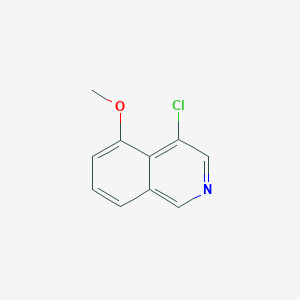
1-(3-Hydroxy-4-biphenylyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Hydroxy-4-biphenylyl)ethanone, also known as 1-(4-hydroxy[1,1’-biphenyl]-3-yl)ethanone, is an organic compound with the molecular formula C14H12O2 and a molecular weight of 212.24 g/mol . This compound is characterized by a biphenyl structure with a hydroxy group at the 3-position and an ethanone group at the 1-position. It is a significant intermediate in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Hydroxy-4-biphenylyl)ethanone can be synthesized through the reaction of acetyl chloride with 3-methoxy-biphenyl in the presence of aluminum chloride in refluxing methylene chloride for 11 hours, yielding the product in 50% yield .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques, including Friedel-Crafts acylation reactions.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Hydroxy-4-biphenylyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of 1-(3-carboxy-4-biphenylyl)ethanone.
Reduction: Formation of 1-(3-hydroxy-4-biphenylyl)ethanol.
Substitution: Formation of various substituted biphenyl derivatives.
Scientific Research Applications
1-(3-Hydroxy-4-biphenylyl)ethanone has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(3-Hydroxy-4-biphenylyl)ethanone involves its interaction with various molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The biphenyl structure allows for π-π interactions with aromatic residues in proteins, potentially affecting enzyme activity and signaling pathways .
Comparison with Similar Compounds
1-(3-Hydroxyphenyl)ethanone (3-Hydroxyacetophenone): Similar structure but lacks the biphenyl moiety.
1-(4-Hydroxy-3,5-dimethoxyphenyl)ethanone (Acetosyringone): Contains additional methoxy groups, altering its chemical properties.
Uniqueness: 1-(3-Hydroxy-4-biphenylyl)ethanone is unique due to its biphenyl structure, which provides distinct chemical and physical properties compared to simpler phenyl derivatives. This structure allows for more complex interactions and applications in various fields of research .
Properties
Molecular Formula |
C14H12O2 |
|---|---|
Molecular Weight |
212.24 g/mol |
IUPAC Name |
1-(2-hydroxy-4-phenylphenyl)ethanone |
InChI |
InChI=1S/C14H12O2/c1-10(15)13-8-7-12(9-14(13)16)11-5-3-2-4-6-11/h2-9,16H,1H3 |
InChI Key |
RJFKOIDYXJJKJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 6-methoxy-5-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B13675714.png)
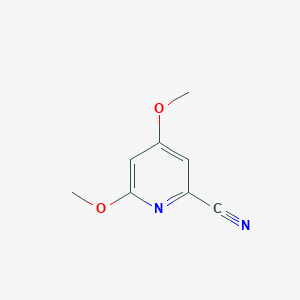


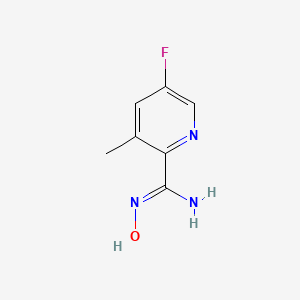
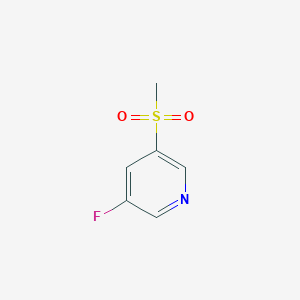
![6-Methoxy-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13675743.png)
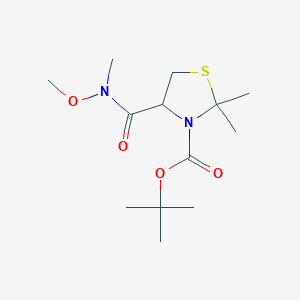
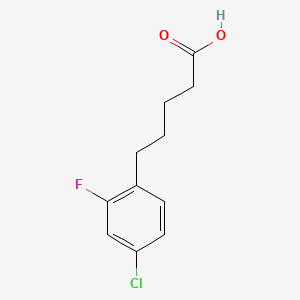

![4-Hydroxypyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13675785.png)
![2-[(Dimethylamino)methyl]-4-formylphenyl Dimethylcarbamate](/img/structure/B13675791.png)

